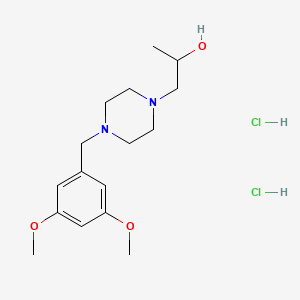

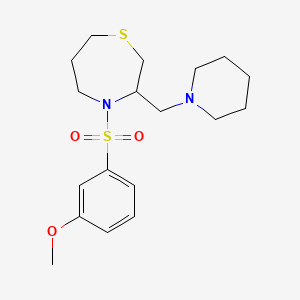

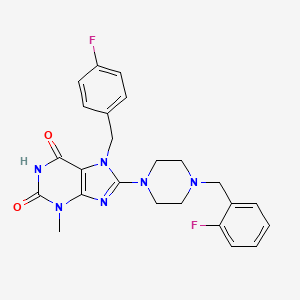

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the thiazepane class of compounds and is known to exhibit a diverse range of biochemical and physiological effects. In

Scientific Research Applications

Selective Serotonin Receptor Agonists

- Benzamide derivatives related to "4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly those with phenylsulfonyl substituents, have shown potential as novel prokinetic agents by acting as selective serotonin 4 (5-HT4) receptor agonists. Such compounds could enhance gastric emptying and defecation without the side effects associated with 5-HT3- and dopamine D2 receptor binding affinity, suggesting their utility in treating gastrointestinal disorders (Sonda et al., 2004).

Antimicrobial Activity

- Piperidine derivatives have been investigated for their antimicrobial efficacy against pathogens affecting tomato plants. Specifically, certain benzhydryl-sulfonyl-piperidine compounds have demonstrated significant antimicrobial activities against bacterial and fungal pathogens, highlighting their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).

Proton Exchange Membranes

- In the field of materials science, sulfonyl-containing compounds have been explored for their applications in fuel cell technology. Specifically, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have been developed and characterized for their potential as polyelectrolyte membrane materials in fuel cells, demonstrating good proton conductivity and thermal stability (Kim et al., 2008).

Antioxidant and Anticholinesterase Activities

- Sulfonyl hydrazone compounds incorporating piperidine rings have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These studies have identified compounds with significant lipid peroxidation inhibitory activity and scavenging abilities, indicating potential therapeutic applications for oxidative stress-related conditions (Karaman et al., 2016).

Anodic Methoxylation

- Research into the electrochemical behavior of N-acyl and N-sulfonyl-substituted piperidines has provided insights into their anodic methoxylation reactions. These studies contribute to a better understanding of the electrochemical properties of such compounds, potentially informing their synthesis and applications in organic chemistry (Golub & Becker, 2015).

properties

IUPAC Name |

4-(3-methoxyphenyl)sulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S2/c1-23-17-7-5-8-18(13-17)25(21,22)20-11-6-12-24-15-16(20)14-19-9-3-2-4-10-19/h5,7-8,13,16H,2-4,6,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQWZBLDLBWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCCSCC2CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)

![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)

![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)

![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)

![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)